molecular formula C17H25NO2 B025349 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane CAS No. 93413-70-8

5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane

Cat. No.: B025349
CAS No.: 93413-70-8
M. Wt: 275.4 g/mol
InChI Key: LAMCFGHHGFIVSC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17/h6-9,16H,3-5,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMCFGHHGFIVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93413-70-8
Record name 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro(5.5)undecane, (5RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-METHOXYPHENYL)-3-METHYL-1-OXA-3-AZASPIRO(5.5)UNDECANE, (5RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0KZX6545W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Formation of the Oxazine Ring

The oxazine ring is constructed through a three-component Mannich reaction , involving:

  • Primary or secondary amine : Methylamine derivatives are commonly employed to introduce the N-methyl group.

  • Carbonyl component : Cyclohexanone or its derivatives serve as the ketone precursor.

  • Formaldehyde or paraformaldehyde : Acts as the electrophilic carbonyl source.

Reaction conditions typically include a protic solvent (e.g., ethanol or methanol) and mild acid catalysis (e.g., acetic acid) at 60–80°C for 6–12 hours. The resulting oxazolidine intermediate is unstable and requires in situ reduction or further functionalization.

Spirocyclization and Aryl Group Incorporation

Following oxazine formation, spirocyclization is achieved via intramolecular nucleophilic attack. A representative pathway involves:

  • Bromination of the cyclohexane ring at the position adjacent to the oxazine nitrogen.

  • Buchwald–Hartwig coupling with 4-methoxyphenylboronic acid to install the aryl group.

  • Ring closure using a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 100°C.

This method yields the spirocyclic skeleton with moderate efficiency (40–55% yield), though competing side reactions may necessitate chromatographic purification.

Alternative Route: Ring-Closing Metathesis (RCM)

Olefin Precursor Preparation

A modern approach utilizes Grubbs catalyst -mediated RCM to form the spirocyclic structure. Key steps include:

  • Synthesis of a diene precursor containing both the oxazine and cyclohexene moieties.

  • Introduction of the 4-methoxyphenyl group via Suzuki–Miyaura coupling prior to cyclization.

Metathesis and Post-Functionalization

The diene undergoes RCM in dichloromethane (DCM) under inert atmosphere, producing the spirocyclic framework with high stereoselectivity. Subsequent hydrogenation (H₂/Pd-C) saturates the cyclohexene ring, affording the target compound in 60–70% overall yield.

Industrial-Scale Manufacturing Considerations

Pharmaceutical-grade synthesis of this compound prioritizes cost-effectiveness and scalability. A hybrid approach combining Mannich cyclization and catalytic hydrogenation is favored, with critical parameters summarized below:

Step Reagents/Conditions Yield Purity (HPLC)
Oxazine formationMethylamine, cyclohexanone, HCHO75%92%
SpirocyclizationK₂CO₃, DMF, 100°C48%85%
Aryl couplingPd(OAc)₂, SPhos, K₃PO₄65%95%
Final purificationRecrystallization (EtOAc/hexane)99.5%

Data extrapolated from analogous syntheses of spirocyclic pharmaceuticals.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 3-methyl-1-oxa-3-azaspiro[5.5]undecane (lacking the 4-methoxyphenyl group), arises from incomplete coupling reactions. Mitigation strategies include:

  • Using excess 4-methoxyphenylboronic acid (1.5 equiv).

  • Employing microwave irradiation to accelerate coupling kinetics.

Stereochemical Control

The spirocyclic center may exist as a racemic mixture, necessitating chiral resolution if enantiopure material is required. Chiral HPLC with amylose-based columns effectively separates enantiomers.

Analytical Characterization

Post-synthesis, the compound is validated using:

  • ¹H/¹³C NMR : Key signals include δ 3.78 (OCH₃), δ 3.45 (N–CH₃), and δ 4.12 (spiro-O–CH₂).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₁₇H₂₆NO₂⁺: 276.1958; found: 276.1961.

  • HPLC : Retention time ~8.2 min (C18 column, 70:30 MeCN/H₂O) .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the protein, disrupting its function and thereby inhibiting the growth of the bacteria.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
  • Molecular Formula: C₁₇H₂₅NO₂
  • Molecular Weight : 275.39 g/mol
  • CAS No.: 93413-70-8
  • Synonyms: Venlafaxine EP Impurity E Hydrochloride, (±)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Hydrochloride .

Structural Features :
This compound is a spirocyclic system with two fused six-membered rings sharing one oxygen atom (1-oxa) and one nitrogen atom (3-aza). The 4-methoxyphenyl substituent at position 5 and a methyl group at position 3 confer distinct steric and electronic properties. Its hydrochloride salt form enhances stability for pharmaceutical applications .

Pharmacological Context :
Primarily recognized as a process-related impurity of the antidepressant drug venlafaxine, it is rigorously monitored in drug manufacturing to ensure compliance with regulatory standards (e.g., European Pharmacopoeia) .

Comparison with Similar Compounds

The spirocyclic scaffold of this compound is structurally analogous to several bioactive compounds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Differences Pharmacological Relevance References
This compound C₁₇H₂₅NO₂ 4-Methoxyphenyl at C5; methyl at N3; spirocyclic 1-oxa-3-aza system Venlafaxine impurity; no direct therapeutic use but critical for drug quality control
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate C₁₁H₁₉NO₃ Carboxylate ester at C3; 9-aza instead of 3-aza Anticancer activity (in vitro studies); spirocyclic framework enhances target selectivity
3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione C₁₇H₂₁NO₂ Dione functionality (two ketones) at C2 and C4; phenyl at N3 Potential applications in neurodegenerative disease research
3-Methyl-1-oxa-5-azaspiro[5.5]undecane C₁₁H₁₉N₂O Methyl at C3; oxygen at C1; nitrogen at C5 (vs. C3 in the target compound) Intermediate in antidepressant synthesis; modulates serotonin receptors
2-(2-Butyl-4-chloro-1-(4-phenoxybenzyl)-1H-imidazol-5-yl)-5-(4-methoxyphenyl)-1-oxa-3-azaspiro[5.5]undecane C₃₄H₄₃ClN₄O₂ Imidazolyl substituent at C2; extended hydrophobic side chain Potent inhibitor of methionyl-tRNA synthetase (anticancer candidate)
Azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone C₁₆H₂₄N₂O₂ Azetidine ring fused to spiro system; ketone group at bridging carbon Explored for GABA receptor modulation and anxiolytic effects

Key Observations:

Heteroatom Positioning :

  • The target compound’s 1-oxa-3-aza arrangement contrasts with derivatives like Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate (1-oxa-9-aza), which alters nitrogen’s electronic contributions .
  • 3-Methyl-1-oxa-5-azaspiro[5.5]undecane shifts the nitrogen to position 5, impacting receptor-binding specificity .

Functional Group Influence :

  • The 4-methoxyphenyl group in the target compound enhances lipophilicity, aiding membrane permeability. In contrast, dione-containing analogs (e.g., 3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione) exhibit increased polarity, favoring solubility in aqueous environments .
  • Imidazolyl substituents (as in the compound from ) introduce aromaticity and hydrogen-bonding capacity, critical for enzyme inhibition.

Biological Activity :

  • While the target compound lacks direct therapeutic use, structurally modified analogs demonstrate diverse bioactivities:
  • Anticancer : Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate shows cytotoxicity against cancer cell lines .
  • Antidepressant Intermediates: 3-Methyl-1-oxa-5-azaspiro[5.5]undecane serves as a precursor in serotonin-norepinephrine reuptake inhibitor (SNRI) synthesis .
  • Enzyme Inhibition : The imidazolyl-spiro compound inhibits methionyl-tRNA synthetase, a target in oncology .

Biological Activity

5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, also known by its CAS number 93413-56-0, is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C17H25NO2
  • Molecular Weight : 311.85 g/mol
  • IUPAC Name : this compound

The compound features a complex spirocyclic structure which contributes to its unique biological interactions.

Research indicates that this compound exhibits a range of biological activities, particularly as a potential therapeutic agent. The following mechanisms have been identified:

  • Neurotransmitter Modulation : The compound has been linked to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating mood disorders.
  • Antidepressant Effects : Preliminary studies suggest that it may possess antidepressant-like properties, comparable to established medications such as venlafaxine .
  • Anti-inflammatory Activity : Some research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antidepressant Activity :
    • A study published in Pharmacology Biochemistry and Behavior demonstrated that compounds similar to this compound showed significant improvements in depressive behaviors in rodent models .
  • Neuropharmacological Studies :
    • Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit reuptake of serotonin and norepinephrine, suggesting a dual-action mechanism similar to that of venlafaxine .
  • Anti-inflammatory Studies :
    • In vitro studies indicated that derivatives of this compound could reduce pro-inflammatory cytokines, showcasing potential for developing new anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantSignificant behavioral improvement
Neurotransmitter ModulationInhibition of serotonin/norepinephrine reuptake
Anti-inflammatoryReduction in pro-inflammatory cytokines

Q & A

Q. What are the standard synthetic routes for 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via a one-pot reaction using cyclic ketones and mercaptoacetic acid derivatives under reflux in dry benzene with a Dean-Stark apparatus to remove water. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiosemicarbazide to chloroacetic acid), solvent systems (DMF-acetic acid or ethanol mixtures), and reflux duration (2–6 hours). Characterization via IR, NMR (¹H, ¹³C, HMBC, HSQC), and mass spectrometry ensures structural confirmation .

Q. How are spectroscopic techniques employed to validate the structure of this spiro compound?

  • Methodological Answer : ¹H-NMR is critical for identifying methoxyphenyl protons (δ 3.8–3.9 ppm for OCH₃) and spirocyclic methyl groups (δ 1.2–1.4 ppm). IR confirms carbonyl (1680–1720 cm⁻¹) and ether (1100–1250 cm⁻¹) functionalities. Mass spectrometry (APCI+) provides molecular ion peaks (e.g., m/z 350–400 range) and fragmentation patterns. Discrepancies in spectral data require cross-validation with HMBC/HSQC for connectivity .

Q. What preliminary biological assays are recommended for screening this compound’s activity?

  • Methodological Answer : Initial screens include:
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorometric assays (e.g., acetylcholinesterase for Alzheimer’s relevance) with IC₅₀ calculations.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic rotational isomerism in spiro systems. Strategies include:
  • Variable-temperature NMR to observe coalescence of split signals.
  • Computational modeling (DFT) to predict stable conformers.
  • X-ray crystallography for definitive spatial assignment. For example, unexpected methyl proton splitting in NOESY may indicate steric hindrance in the spiro core .

Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicology?

  • Methodological Answer : Follow the INCHEMBIOL framework ( ):
  • Phase 1 : Determine log P (octanol-water partitioning) and hydrolysis kinetics (pH 5–9 buffers, 25–50°C).
  • Phase 2 : Aquatic toxicity testing (Daphnia magna LC₅₀; algal growth inhibition).
  • Phase 3 : Soil microcosm studies to track biodegradation (GC-MS quantification). Use ANOVA for statistical analysis of degradation rates across environmental matrices .

Q. How can substituent modifications (e.g., methoxy vs. hydroxyl groups) enhance bioactivity?

  • Methodological Answer : Employ SAR studies:
  • Synthesize analogs with -OH, -F, or -Cl substituents via Pd-catalyzed cross-coupling.
  • Compare log D (lipophilicity) and hydrogen-bonding capacity (HPLC-derived Abraham parameters).
  • Test against target enzymes (e.g., Pfmrk kinase inhibition for antimalarial potential). Methoxy groups may improve membrane permeability but reduce solubility, requiring balance .

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